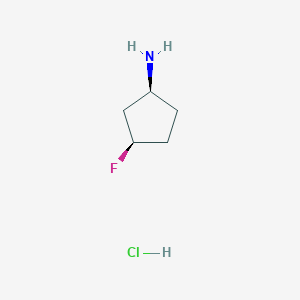

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Overview

Description

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, also known as 3-FCP-HCl, is a fluorinated cyclopentyl amine hydrochloride. It is a synthetic compound with a wide range of potential applications in scientific research. In

Scientific Research Applications

Synthesis and Applications

The compound 3-fluoro-1-aminoadamantane, related to (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, has been synthesized through a three-step reaction sequence. This method is both convenient and rapid, leading to the creation of three derivatives: 3-fluoro-1-(N-adamantyl)-p-toluenesulfonamide, 3-fluoro-1-(N-adamantyl) benzamide, and 3-fluoro-1-methyl-(N-adamantyl) carbamate. These compounds were characterized by standard methods and represent a significant advancement in the synthesis of fluorinated amines (Anderson et al., 1988).

Anti-Influenza Virus Activity of Tricyclic Compounds

Biological Evaluation

A study designed novel tricyclic compounds with unique amine moieties, including derivatives of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, for the development of anti-influenza virus agents. One such compound demonstrated potent anti-influenza A virus activity and was well-tolerated in mice, indicating its potential as a novel anti-influenza virus agent for humans (Oka et al., 2001).

Radical Fluorination in Synthesis

Synthesis Technique

The synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine, a molecule structurally similar to (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, was achieved using radical fluorination. This technique underlines the importance of innovative methods in accessing new chemical spaces and creating interesting building blocks for medicinal chemistry (Goh & Adsool, 2015).

Radiolabeling and Biological Evaluation of Cis Stereoisomers

Medical Imaging Applications

The cis stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid, structurally related to (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, were synthesized and evaluated for their use in PET imaging. These compounds showed high tumor to normal brain tissue ratios in rats with gliosarcoma, indicating their potential utility in medical imaging applications (Pickel et al., 2020).

Adamantan-1-Amine Complexes

Metal Complex Synthesis

The study synthesized and characterized metal complexes of amantadine, which shares a tricyclic amine structure with (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride. These complexes involved various metals of biological interest and highlighted the versatility of tricyclic amines in forming metal complexes (Sultana et al., 2014).

properties

IUPAC Name |

(1S,3R)-3-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFFVXDWLQQNEH-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)

![3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid](/img/structure/B1428947.png)

![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)

![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1428956.png)

![N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428957.png)